molecular formula C21H26LiN7O14P2 B1588047 Einecs 264-884-1 CAS No. 64417-72-7

Einecs 264-884-1

Cat. No.: B1588047
CAS No.: 64417-72-7
M. Wt: 669.4 g/mol
InChI Key: ZTHNLNKHGSMWKH-QYZPTAICSA-M
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Description

Einecs 264-884-1, also known by its chemical name, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . This compound is recognized for its unique chemical properties and applications across various scientific fields.

Preparation Methods

The synthesis of Einecs 264-884-1 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of controlled chemical reactions. These reactions typically involve the use of specific reagents and catalysts under defined temperature and pressure conditions to ensure the desired purity and yield .

Chemical Reactions Analysis

Einecs 264-884-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 264-884-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 264-884-1 involves its interaction with specific molecular targets and pathways. This compound can modulate biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Einecs 264-884-1 can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:

Each of these compounds has distinct characteristics that make them suitable for specific applications, highlighting the uniqueness of this compound.

Properties

CAS No.

64417-72-7

Molecular Formula

C21H26LiN7O14P2

Molecular Weight

669.4 g/mol

IUPAC Name

lithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H27N7O14P2.Li/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1

InChI Key

ZTHNLNKHGSMWKH-QYZPTAICSA-M

SMILES

[Li+].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)[O-])[O-])C(=O)N

Isomeric SMILES

[Li+].C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Canonical SMILES

[Li+].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

melting_point

140.0 - 142.0 °C

physical_description

Highly hygroscopic white solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]
Solid

solubility

752.5 mg/mL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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